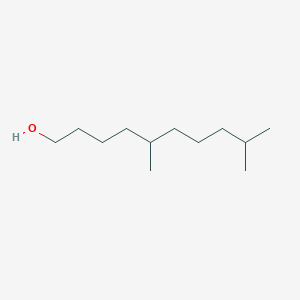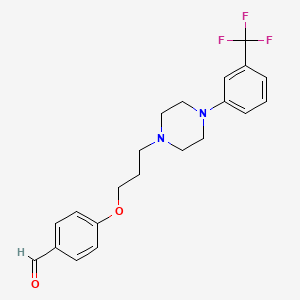
2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound that belongs to the class of cyclohexenols This compound features a cyclohexene ring substituted with methyl, prop-1-en-2-yl, and prop-2-en-1-yl groups, along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexenone, while reduction could produce a cyclohexanol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Lacks the prop-2-en-1-yl group.
5-(Prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the methyl group.
2-Methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the prop-1-en-2-yl group.
Uniqueness
The presence of both prop-1-en-2-yl and prop-2-en-1-yl groups, along with the methyl group, makes 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol unique
Propiedades
| 82431-50-3 | |
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-methyl-5-prop-1-en-2-yl-1-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H20O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h5-6,12,14H,1-2,7-9H2,3-4H3 |
Clave InChI |
ISICKZDUMMJPNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1(CC=C)O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/no-structure.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
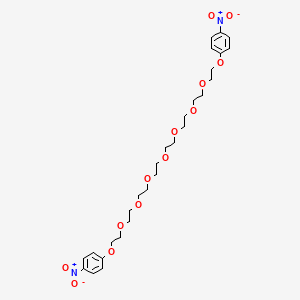

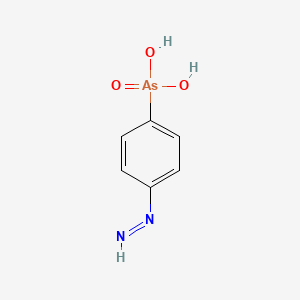
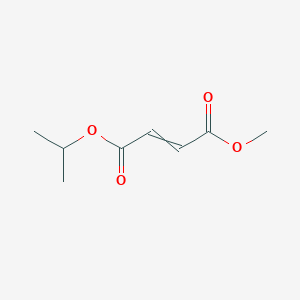
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

